molecular formula C24H19F3N4O3 B6569292 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 921566-59-8

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B6569292
Número CAS: 921566-59-8
Peso molecular: 468.4 g/mol
Clave InChI: RAHYDZGKOITMTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrido[3,2-d]pyrimidinone core substituted with a 2-phenylethyl group at position 3 and an acetamide linker connecting to a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenylethyl substituent may influence steric interactions with target proteins .

Propiedades

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O3/c25-24(26,27)17-9-4-5-10-18(17)29-20(32)15-31-19-11-6-13-28-21(19)22(33)30(23(31)34)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHYDZGKOITMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 2-(Trifluoromethyl)aniline

A patented route employs a Grignard reagent derived from bromobenzotrifluoride isomers, reacted with ketene in the presence of Fe-based catalysts to yield 3-trifluoromethyl acetophenone. Subsequent oximation with hydroxylamine hydrochloride and purification via cyclic hydrocarbons (e.g., cyclohexane) affords high-purity 3-trifluoromethyl acetophenone oxime.

StepConditionsYieldCitation
Grignard FormationMg, THF, Fe catalyst, 40–50°C78–85%
Ketene ReactionAromatic hydrocarbon, −10°C to 0°C75–81%
OximationNH₂OH·HCl, NaOH, 40–45°C80–85%

Amidation with the Pyridopyrimidine Core

The acetic acid derivative of the alkylated pyridopyrimidine is coupled with 2-(trifluoromethyl)aniline using EDCI/HOBt or DCC as coupling agents. Reactions are conducted in dichloromethane or DMF at room temperature, yielding the final acetamide product after solvent removal and recrystallization.

Final Purification and Characterization

Crude product purification involves sequential steps:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove salts.

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane).

  • Recrystallization : Cyclohexane or ethanol/water mixtures to achieve >98% purity.

Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR confirms structural integrity.

A summary of key methodologies is provided below:

Method FeatureHWE-Based SynthesisGrignard-Ketene RouteAmidation
Key Step PhotoisomerizationGrignard reagentEDCI/HOBt
Yield (Overall) 45–55%60–65%70–75%
Purity >95%>98%>97%
Scalability ModerateHighHigh

Challenges and Optimization Opportunities

  • Photoisomerization Efficiency : UV light duration and wavelength require fine-tuning to reduce side products.

  • Grignard Stability : Moisture-sensitive intermediates necessitate stringent anhydrous conditions.

  • Amidation Selectivity : Competing reactions at pyridopyrimidine N1/N3 positions demand protective group strategies .

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the phenylethyl moiety, resulting in various oxidized derivatives.

  • Reduction: : Reductive reactions can target the pyrimidine ring, leading to different reduced forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be facilitated on the trifluoromethyl phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: : Typical reducing agents include hydrogen gas over palladium catalyst or lithium aluminium hydride.

  • Substitution: : Conditions often involve strong bases or acids to mediate the substitutions.

Major Products

  • Oxidized Products: : Phenylethyl derivatives.

  • Reduced Products: : Dihydropyrimidine variants.

  • Substituted Products: : Trifluoromethyl group variants.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities:

Anticancer Activity

Studies have shown that pyrido[3,2-d]pyrimidine derivatives possess anticancer properties. The presence of dioxo and acetamide functionalities may enhance their efficacy against cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial effects against a range of pathogens. The introduction of the trifluoromethyl group could potentially enhance these properties due to increased lipophilicity and altered interaction with microbial membranes .

Enzyme Inhibition

Some derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of kinases or proteases that are crucial for tumor growth or bacterial survival .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrido[3,2-d]pyrimidine derivatives for their antitumor activity. The lead compound showed promising results in inhibiting tumor growth in xenograft models . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus. The study concluded that modifications to the molecular structure could enhance potency and selectivity .

Mecanismo De Acción

The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, altering their function. For instance, in medicinal contexts, it might inhibit specific enzymes crucial for disease progression. Its effects on cellular pathways can include modulation of signal transduction, impacting processes like cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Compound 3c ():

  • Structure: 2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide.
  • Key Differences: Replaces pyrido[3,2-d]pyrimidinone with a thieno[3,2-d]pyrimidine core.
  • Data: Property Target Compound Compound 3c Molecular Weight (g/mol) ~470 (estimated) 429.0 HPLC Purity N/A 99.5% Bioactivity Not reported TRK inhibition (Type II)

Compound 946248-95-9 ():

  • Structure : 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide.
  • Key Differences: Pyrido[2,3-d]pyrimidinone core with ethoxy and methyl substituents. Trifluoromethylphenyl at position 3 (vs. 2 in the target compound).
  • Data :

    Property Target Compound Compound 946248-95-9
    Molecular Formula C23H19F3N4O4 C20H19F3N4O4
    Molecular Weight (g/mol) ~470 436.4

Substituent and Linker Modifications

Compound from :

  • Structure: 2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide.
  • Key Differences :
    • Sulfanyl linker vs. acetamide oxygen in the target compound.
    • 4-Chlorophenyl substituent increases lipophilicity (Cl vs. phenylethyl).
  • Implications :
    • Sulfur may enhance hydrogen bonding but reduce metabolic stability .

Patent Example 83 ():

  • Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
  • Key Differences: Larger, fused chromenone system introduces planar rigidity. Fluorophenyl groups may enhance target affinity but increase molecular weight (571.2 vs. ~470).
  • Data: Property Target Compound Example 83 Melting Point (°C) Not reported 302–304 Mass (M+1) ~470 571.198.8

Pharmacological and Physicochemical Profiles

Compound Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Pyrido[3,2-d]pyrimidinone 2-Phenylethyl, 2-(CF3)phenyl ~470 High lipophilicity, potential kinase inhibition
3c () Thieno[3,2-d]pyrimidine 4-Aminophenyl, 3-(CF3)phenyl 429.0 TRK inhibitor, 99.5% purity
Compound Thieno[3,2-d]pyrimidinone 4-Chlorophenyl, sulfanyl linker ~500 (estimated) Enhanced H-bonding, Cl substituent
Example 83 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl 571.2 High melting point, bulky structure

Actividad Biológica

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (commonly referred to as F521-0591) is a synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C24H19F3N4O3
  • IUPAC Name : 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • SMILES Notation : O=C(CN(c1c(C(N2CCc3ccccc3)=O)nccc1)C2=O)Nc1c(C(F)(F)F)cccc1

This compound features a complex heterocyclic structure that contributes to its biological activity.

Biological Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidine scaffolds exhibit a wide range of biological activities including:

  • Antitumor Activity : Studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation. For instance, pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7 with IC50 values in the micromolar range .
  • Antimicrobial Properties : Compounds related to F521-0591 have demonstrated significant antibacterial and antifungal activities. The structure's ability to interact with microbial enzymes is believed to contribute to this effect .
  • Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases .

The mechanisms underlying the biological activities of F521-0591 are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways related to cancer progression and inflammation.
  • Interference with DNA Synthesis : Some pyrimidine derivatives can disrupt DNA replication in rapidly dividing cells, which is critical for their antitumor effects.
  • Modulation of Ion Channels : Research suggests that certain derivatives may affect ion channel activity in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have focused on the biological activities of F521-0591 and related compounds:

StudyFindings
Demonstrated cytotoxicity against HeLa cells with an IC50 value of approximately 10 µM.
Reported significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Found anti-inflammatory effects in murine models by reducing TNF-alpha levels.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[2,4-dioxo-3-(2-phenylethyl)-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrido[3,2-d]pyrimidine intermediates can be functionalized using β-keto esters or acetamide derivatives under reflux conditions in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). Reaction optimization should focus on temperature (e.g., 120°C for 16 hours) and stoichiometric ratios of reactants to minimize side products . Purification via silica gel chromatography with gradient elution (e.g., CH₂Cl₂/MeOH) is critical to isolate the target compound, as demonstrated in analogous syntheses of pyrimidine derivatives (yield: ~31%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting point analysis to confirm crystallinity (e.g., mp 85–87°C in related pyrido-pyrimidine derivatives) .
  • HPLC with UV detection (95% purity threshold) to assess impurities .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions, particularly the trifluoromethyl group and pyrido-pyrimidine backbone .
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the pyrido[3,2-d]pyrimidine core in nucleophilic or electrophilic reactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations to model electron density distribution and frontier molecular orbitals (HOMO/LUMO). For example:
  • Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to identify reactive sites (e.g., carbonyl groups at positions 2 and 4) .
  • Compare activation energies for substituent modifications (e.g., phenylethyl vs. trifluoromethylphenyl groups) to guide synthetic routes .
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrido-pyrimidine derivatives?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:
  • Varied substitution patterns : Test analogs with modifications to the phenylethyl or trifluoromethylphenyl groups to isolate pharmacophoric contributions .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition) to reduce variability .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases or GPCRs) .

Q. What experimental designs are recommended to study the metabolic stability of this compound in vitro?

  • Methodological Answer : Use hepatocyte or microsomal stability assays:
  • Incubate the compound (1–10 µM) with human liver microsomes (HLMs) at 37°C in PBS buffer (pH 7.4) containing NADPH .
  • Terminate reactions at intervals (0, 15, 30, 60 min) with acetonitrile, then quantify parent compound degradation via LC-MS/MS .
  • Compare half-life (t₁/₂) and intrinsic clearance (CLint) with reference compounds (e.g., verapamil) to assess metabolic liability .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains ionizable groups .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability .

Q. What strategies mitigate decomposition of the trifluoromethyl group during long-term storage?

  • Methodological Answer :
  • Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.